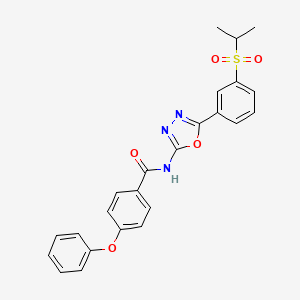![molecular formula C19H15ClF2N2O3 B2950019 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol CAS No. 1435979-85-3](/img/structure/B2950019.png)
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is a novel pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including PDE5 and PDE10, which are involved in various physiological processes.
科学研究应用
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to improve cognitive function in animal models of these diseases.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol is not fully understood. However, it is known to be a potent inhibitor of PDE5 and PDE10, which are enzymes that degrade cyclic nucleotides such as cGMP and cAMP. By inhibiting these enzymes, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol increases the levels of these cyclic nucleotides, which can have various physiological effects.
生化和生理效应
6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to have vasodilatory effects, which can have implications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in lab experiments is its potency. This compound has been shown to be a potent inhibitor of PDE5 and PDE10, which makes it a useful tool for studying the physiological effects of these enzymes. Additionally, 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the research on 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol. One of the most promising directions is in the development of new treatments for neurodegenerative diseases. The neuroprotective effects of this compound make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar effects. Finally, the use of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol in combination with other drugs could have synergistic effects, which could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol involves several steps. The starting material is 4-(difluoromethoxy)-3-methoxybenzaldehyde, which is reacted with 4-chlorophenylhydrazine to obtain the hydrazone intermediate. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the pyridazine ring. The final step involves the reduction of the cyano group to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-26-17-9-11(2-7-16(17)27-19(21)22)8-13-10-15(23-24-18(13)25)12-3-5-14(20)6-4-12/h2-7,9-10,19H,8H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZLFRLGKIKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(4-(difluoromethoxy)-3-methoxybenzyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)
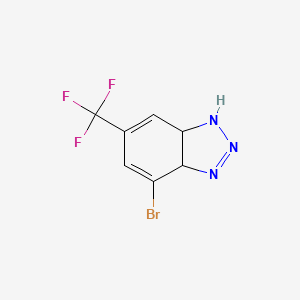
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
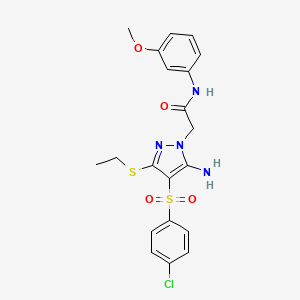
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
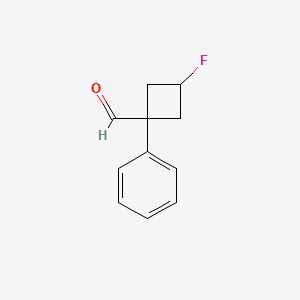
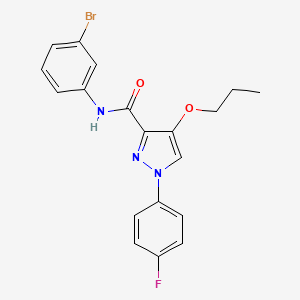
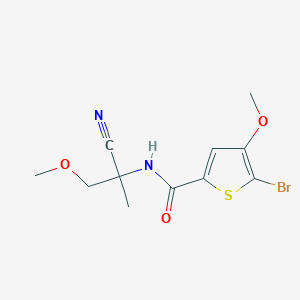
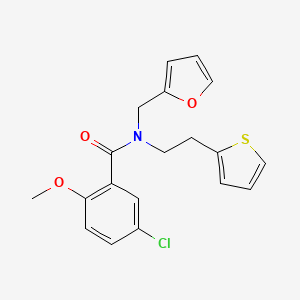
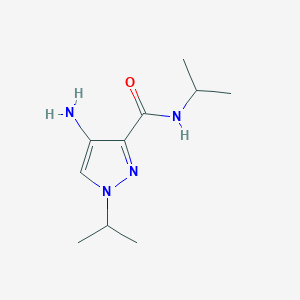

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)

